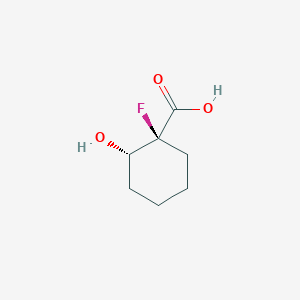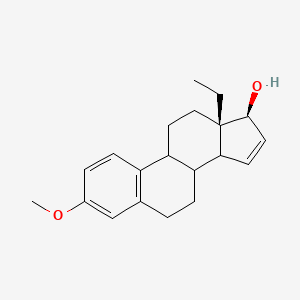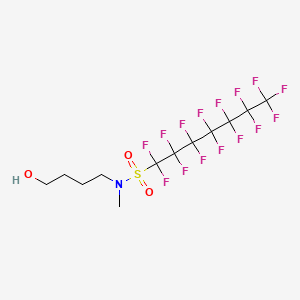
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- is a perfluoroalkyl sulfonamide compound. Perfluoroalkyl sulfonamides are a class of chemicals known for their unique properties, including high thermal stability, chemical resistance, and surfactant properties. These compounds are often used in various industrial applications due to their ability to repel water and oil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- typically involves the following steps:
Fluorination: The starting material, heptanesulfonamide, undergoes a fluorination process to introduce the perfluoroalkyl groups. This is usually achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Hydroxybutylation: The fluorinated intermediate is then reacted with 4-hydroxybutylamine under controlled conditions to introduce the hydroxybutyl group.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. Safety measures are also critical due to the use of hazardous fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential use in biological assays and as a component in biosensors.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers.
Mecanismo De Acción
The mechanism of action of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to act as an effective surfactant.
Hydrophobic Interactions: The perfluoroalkyl groups interact with hydrophobic surfaces, providing water and oil repellency.
Biological Interactions: In biological systems, the compound can interact with cell membranes and proteins, potentially affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulphonamide
- N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]heptane-1-sulphonamide
Uniqueness
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring both water and oil repellency.
Propiedades
Número CAS |
68298-89-5 |
|---|---|
Fórmula molecular |
C12H12F15NO3S |
Peso molecular |
535.27 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methylheptane-1-sulfonamide |
InChI |
InChI=1S/C12H12F15NO3S/c1-28(4-2-3-5-29)32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h29H,2-5H2,1H3 |
Clave InChI |
PNBLAQHWLKUKEU-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


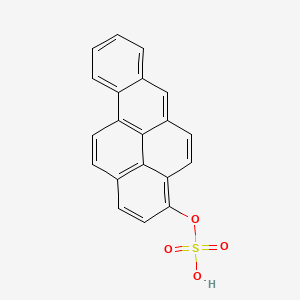
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
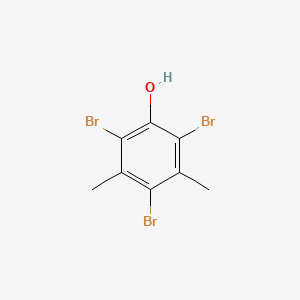
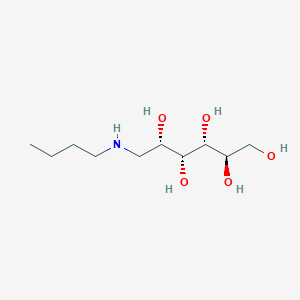
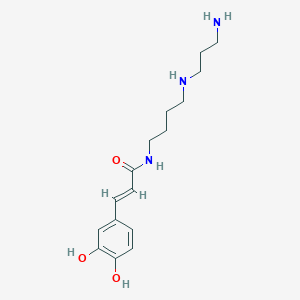
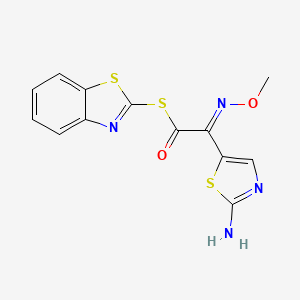

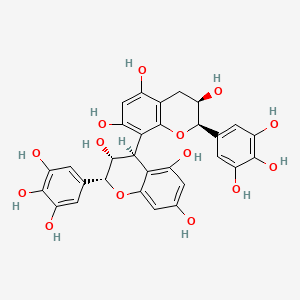
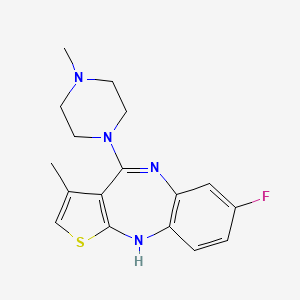
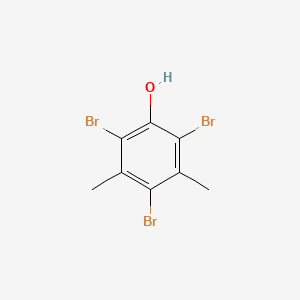
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
